molecular formula C24H19F4N3O3 B560052 Sodium Channel inhibitor 1 CAS No. 1198117-23-5

Sodium Channel inhibitor 1

カタログ番号 B560052
CAS番号: 1198117-23-5
分子量: 473.428
InChIキー: GRXUKFHZQDPFAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Sodium Channel inhibitor 1” is one of the 3-Oxoisoindoline-1-carboxamides and is a novel and selective voltage-gated sodium channel for pain treatment . It is a part of the Class I antiarrhythmic compounds according to the Vaughan-Williams classification scheme . These drugs bind to and block fast sodium channels that are responsible for rapid depolarization (phase 0) of fast-response cardiac action potentials .

科学的研究の応用

  • Sodium channel inhibitors are used to treat diseases related to hyperexcitability, such as epilepsies, pain syndromes, neuromuscular disorders, and cardiac arrhythmias. Ideal drugs targeting sodium channels should act predominantly by modulation rather than blocking to selectively inhibit pathological tissue without affecting healthy tissue (Földi et al., 2021).

  • Sodium channel inhibitors like PF-05089771 are clinically used as analgesics and local anesthetics. These inhibitors target specific sodium channel subtypes, such as Nav1.7, which play a crucial role in pain sensation. PF-05089771 exhibits a slow onset of block and recovery, indicating its potential in pain therapy (Theile et al., 2016).

  • Sodium channel inhibitors are vital in managing chronic pain, especially following nerve injuries. The targeting of specific sodium channel subtypes, such as Na(V)1.8, is essential for persistent pain states, offering a basis for developing subtype-specific inhibitors for chronic pain treatment (Lai et al., 2003).

  • Sodium channel blockers like hydroxyamides and hydantoins have shown efficacy in inhibiting prostate cancer cell lines, indicating their potential use in cancer therapy (Anderson et al., 2003).

  • Sodium channel activators, specifically targeting Na(V)1.1, may hold therapeutic potential for diseases like epilepsy, schizophrenia, and Alzheimer's disease. This suggests a novel avenue in sodium channel drug discovery (Jensen et al., 2014).

  • Sodium channel inhibitors' efficacy in protocols indicates their state preference, which is crucial for certain therapeutic applications. Understanding the state preference of sodium channel inhibitors can lead to more targeted and effective therapies (Karoly et al., 2010).

  • The inhibitor A-887826 shows "reverse use-dependence" on Nav1.8 channels, suggesting its potential in pain treatment. This property might be vital in drug development for targeting pain through Nav1.8 channels (Jo et al., 2023).

Safety And Hazards

When handling “Sodium Channel inhibitor 1”, it is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name

7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N3O3/c25-19-6-3-5-18-20(19)21(31(23(18)33)13-11-16-4-1-2-12-29-16)22(32)30-14-15-7-9-17(10-8-15)34-24(26,27)28/h1-10,12,21H,11,13-14H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXUKFHZQDPFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Channel inhibitor 1

Citations

For This Compound
8
Citations
LC Campeau, DR Stuart, JP Leclerc… - Journal of the …, 2009 - ACS Publications
… the synthesis of a potent sodium channel inhibitor 1 and a Tie2 Tyrosine Kinase inhibitor 2. … of sodium channel inhibitor 1 (Scheme 2) and Tie2 tyrosine kinase inhibitor 2 (Scheme 3). …
Number of citations: 454 pubs.acs.org
G Wu, L Li, B Chen, C Chen, D Luo, B He - Pesticide biochemistry and …, 2018 - Elsevier
A new meroterpenoid, named acetoxydehydroaustin A (1) and the known meroterpenoid austin (2) were isolated from the plant pathogenic fungus Verticillium albo-atrum. Their …
Number of citations: 8 www.sciencedirect.com
MC Grant, D Chappell, TJ Gan, MW Manning… - The Journal of Thoracic …, 2023 - Elsevier
Background Opioid-based anesthesia and analgesia is a traditional component of perioperative care for the cardiac surgery patient. Growing enthusiasm for Enhanced Recovery …
Number of citations: 2 www.sciencedirect.com
I Kim, M Goulding, F Tian, S Karami, T Pham… - …, 2022 - publications.aap.org
BACKGROUND AND OBJECTIVES Adverse events (AE), including death, occur in children with benzonatate use. This study aims to understand recent trends in benzonatate exposure …
Number of citations: 1 publications.aap.org
Y Kondo - Metal Free CH Functionalization of Aromatics …, 2014 - Springer
… The potential utility of this methodology was illustrated by its use for the synthesis of potent sodium channel inhibitor 1 [18] and a Tie2 tyrosine kinase inhibitor 2 [19]. …
Number of citations: 4 link.springer.com
K Fagnou - CH Activation, 2010 - Springer
… The synthesis of sodium channel inhibitor 1 [82] illustrates the utility of the N-oxide strategy by using it not only to form the biaryl carbon–carbon bond, but also to form the C4 carbon–…
Number of citations: 138 link.springer.com
MC Grant, G Suffredini, BC Cho - JTCVS open, 2021 - jtcvsopen.org
Feature Editor Note—Since the early days of cardiac surgery, opiates have been a pillar of intraoperative and postoperative analgesia. The hemodynamic profile of opiates and the …
Number of citations: 6 www.jtcvsopen.org
AJJ Becerra - 2016 - teses.usp.br
A evolução do veneno, uma das misturas mais complexas da natureza, tem sustentado o sucesso da diversificação de inúmeras linhagens de animais. Serpentes deslizantes ou …
Number of citations: 3 www.teses.usp.br

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。